N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide
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Overview
Description
N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N-ETHYLBENZOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N-ETHYLBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N-ETHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N-ETHYLBENZOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to act as a drug delivery agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N-ETHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique biological activities. Additionally, it can interact with cellular components, leading to the inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline
- {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}-thiourea
Uniqueness
N’-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N-ETHYLBENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both benzodioxole and dinitrophenoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H18N4O8 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(3,5-dinitrophenoxy)-N-ethylbenzamide |
InChI |
InChI=1S/C23H18N4O8/c1-2-25(24-13-15-3-8-21-22(9-15)34-14-33-21)23(28)16-4-6-19(7-5-16)35-20-11-17(26(29)30)10-18(12-20)27(31)32/h3-13H,2,14H2,1H3/b24-13+ |
InChI Key |
RLELBJHECXCWLD-ZMOGYAJESA-N |
Isomeric SMILES |
CCN(C(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCN(C(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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